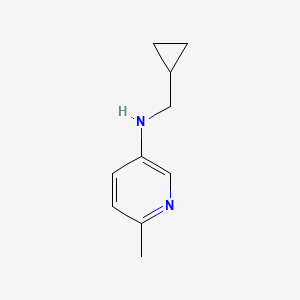

N-(cyclopropylmethyl)-6-methylpyridin-3-amine

Vue d'ensemble

Description

“N-(cyclopropylmethyl)-6-methylpyridin-3-amine” is a chemical compound. The “N-(cyclopropylmethyl)” part suggests that it has a cyclopropylmethyl group attached to a nitrogen atom . The “6-methylpyridin-3-amine” part suggests that it is a derivative of pyridine, which is a basic heterocyclic organic compound .

Molecular Structure Analysis

The molecular structure of “N-(cyclopropylmethyl)-6-methylpyridin-3-amine” would likely involve a pyridine ring with a methyl group at the 6-position and a cyclopropylmethyl group attached to a nitrogen atom at the 3-position .

Chemical Reactions Analysis

Cyclopropanes, such as the cyclopropylmethyl group in “N-(cyclopropylmethyl)-6-methylpyridin-3-amine”, can undergo various chemical reactions. These include transition-metal-catalysed cross-couplings .

Physical And Chemical Properties Analysis

The physical and chemical properties of “N-(cyclopropylmethyl)-6-methylpyridin-3-amine” would depend on its specific chemical structure. For example, its solubility, melting point, boiling point, and reactivity would all be determined by its molecular structure .

Applications De Recherche Scientifique

Chemical Synthesis and Derivatization

N-(cyclopropylmethyl)-6-methylpyridin-3-amine serves as a pivotal compound in the field of chemical synthesis, showcasing its versatility through various reactions. A notable application is in the palladium-catalyzed carbonylative cyclization of amines via γ-C(sp3)-H activation, which allows for the derivatization of amino acids and peptides into γ-lactams, showcasing the compound's utility in creating complex molecules (Hernando et al., 2016). Furthermore, its role in the synthesis of N-substituted nicotinamide related compounds through aminocarbonylation highlights its significance in producing biologically relevant derivatives (Takács et al., 2007).

Catalytic Applications

The compound finds application in catalysis, demonstrated by the synthesis of N-cyclohexyl-2-aryl(alkyl)-imidazo[1,2-a]pyridin-3-amine derivatives using specific catalysts under solvent-free conditions, illustrating its role in facilitating environmentally friendly chemical reactions (Ghorbani‐Vaghei & Amiri, 2014).

Structural and Mechanistic Insights

In the realm of structural chemistry, the compound contributes to understanding the molecular architecture and interactions within crystals. Studies such as the crystal structure analysis of ethyl 5-methylimidazo[1,2-a]pyridine-2-carboxylate, derived from a reaction involving 6-methylpyridin-2-amine, provide valuable insights into intermolecular hydrogen bonding and ring conformations (Yao et al., 2010).

Biochemical Applications

Though the focus is away from drug use and dosage, the involvement of cyclopropylamine structures in biochemical studies cannot be overlooked. The oxidation and N-dealkylation studies of N-cyclopropylamine by enzymes, shedding light on the fate of the cyclopropyl group, provide a foundation for understanding the metabolic pathways and potential bioactivity of related compounds (Shaffer, Morton, & Hanzlik, 2001).

Safety And Hazards

Orientations Futures

The future directions for research on “N-(cyclopropylmethyl)-6-methylpyridin-3-amine” would depend on its potential applications. For example, if it were found to have useful biological activity, it could be further developed as a drug . Alternatively, if it were found to have interesting chemical reactivity, it could be used in the development of new synthetic methods .

Propriétés

IUPAC Name |

N-(cyclopropylmethyl)-6-methylpyridin-3-amine | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C10H14N2/c1-8-2-5-10(7-11-8)12-6-9-3-4-9/h2,5,7,9,12H,3-4,6H2,1H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

ILMOCEXTVAMSQX-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=NC=C(C=C1)NCC2CC2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C10H14N2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

162.23 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

N-(cyclopropylmethyl)-6-methylpyridin-3-amine | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

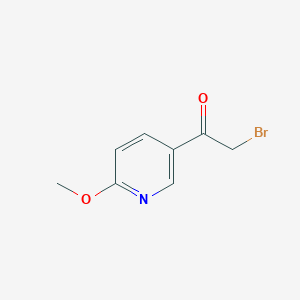

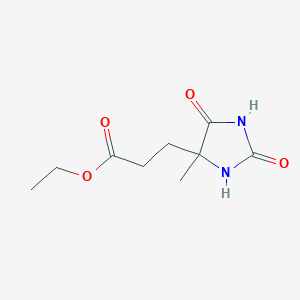

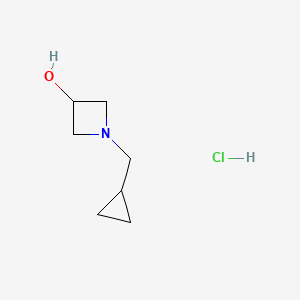

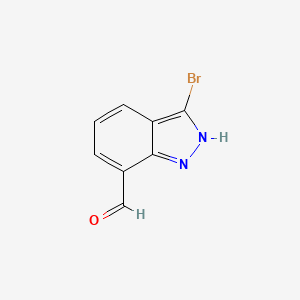

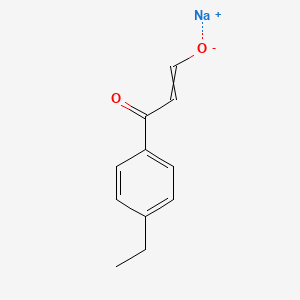

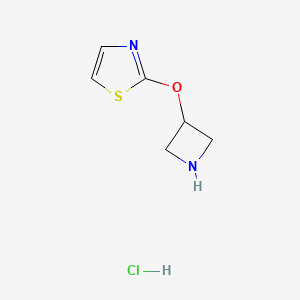

Feasible Synthetic Routes

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![5-Bromo-N-[3-(2,6-dichlorophenyl)prop-2-enyl]-3-iodopyridin-2-amine](/img/structure/B1379852.png)

![4-[5-(2-bromoethyl)-3-isoxazolyl]Benzonitrile](/img/structure/B1379853.png)

![6-[(2-Hydroxyethyl)(methyl)amino]pyridine-3-carbaldehyde](/img/structure/B1379869.png)

![1-(8-Azabicyclo[3.2.1]octan-3-yl)pyrrolidine-2,5-dione hydrochloride](/img/structure/B1379874.png)